2-((5-Nitropyrimidin-2-yl)oxy)ethanol
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Overview
Description
2-((5-Nitropyrimidin-2-yl)oxy)ethanol is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol It is characterized by the presence of a nitropyrimidine group attached to an ethanol moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Nitropyrimidin-2-yl)oxy)ethanol typically involves the reaction of 5-nitropyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage . The reaction mixture is then heated to promote the reaction and obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-((5-Nitropyrimidin-2-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-((5-Nitropyrimidin-2-yl)oxy)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Nitropyrimidin-2-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Nitropyrimidin-2-yl)oxy)propane
- 2-((5-Nitropyrimidin-2-yl)oxy)butane
- 2-((5-Nitropyrimidin-2-yl)oxy)pentane
Uniqueness
2-((5-Nitropyrimidin-2-yl)oxy)ethanol is unique due to its specific combination of a nitropyrimidine group and an ethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial uses .
Properties
IUPAC Name |
2-(5-nitropyrimidin-2-yl)oxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-1-2-13-6-7-3-5(4-8-6)9(11)12/h3-4,10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLYZFQERFUWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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